molecular formula C16H15ClFNO B5320930 2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide

2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide

Cat. No.: B5320930
M. Wt: 291.75 g/mol
InChI Key: MOLUGDSAVHYGPQ-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a phenylpropyl group attached to the nitrogen atom of the amide functional group. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Properties

IUPAC Name

2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO/c1-2-15(11-6-4-3-5-7-11)19-16(20)13-9-8-12(18)10-14(13)17/h3-10,15H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLUGDSAVHYGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, methoxy or tert-butoxy derivatives.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include primary amines or alcohols.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The presence of the chloro and fluoro substituents enhances its binding affinity and selectivity towards these targets. The phenylpropyl group contributes to the lipophilicity of the compound, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The phenylpropyl group enhances its lipophilicity, making it suitable for applications requiring membrane permeability. Additionally, the chloro and fluoro substituents provide sites for further chemical modifications, expanding its utility in various research and industrial applications.

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